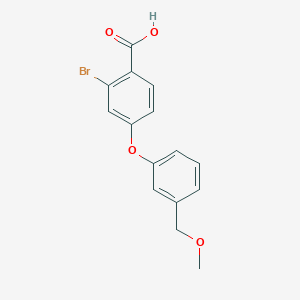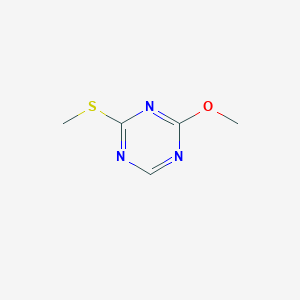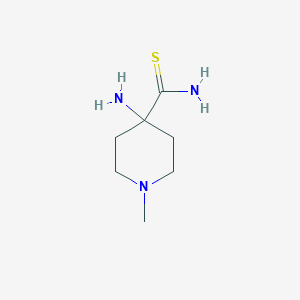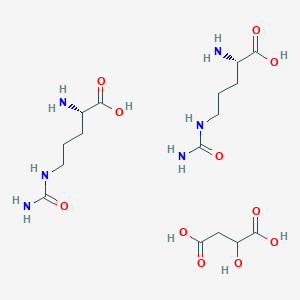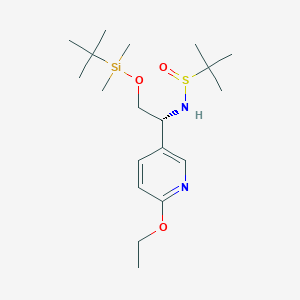
N-((R)-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(®-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound featuring a tert-butyldimethylsilyl (TBDMS) protecting group, an ethoxypyridine moiety, and a sulfinamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(®-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Formation of Ethoxypyridine Moiety: The ethoxypyridine group is introduced through a nucleophilic substitution reaction, often using 6-bromo-3-ethoxypyridine and a suitable nucleophile.
Sulfinamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient large-scale synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinamide group, forming sulfonamides.
Reduction: Reduction of the sulfinamide group can yield amines.
Substitution: The ethoxypyridine moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Various substituted pyridine derivatives
科学的研究の応用
Chemistry
In organic synthesis, N-(®-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide serves as a versatile intermediate for the construction of complex molecules. Its protecting groups and functional moieties allow for selective reactions, making it valuable in multi-step synthesis.
Biology
The compound’s structural features make it a candidate for studying enzyme interactions and inhibition. Its sulfinamide group, in particular, can interact with biological targets, providing insights into enzyme mechanisms and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound can be used to develop new drugs, particularly those targeting enzymes or receptors. Its ability to undergo various chemical transformations allows for the creation of diverse analogs with potential pharmacological activity.
Industry
In the material science industry, the compound’s unique structure can be exploited for the development of novel materials with specific properties, such as improved stability or reactivity.
作用機序
The mechanism by which N-(®-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide exerts its effects depends on its application. In biological systems, the sulfinamide group can interact with enzyme active sites, potentially inhibiting their activity. The ethoxypyridine moiety may also interact with specific receptors or proteins, modulating their function.
類似化合物との比較
Similar Compounds
N-(®-2-((tert-Butyldimethylsilyl)oxy)-1-(pyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide: Lacks the ethoxy group, which may affect its reactivity and interactions.
N-(®-2-((tert-Butyldimethylsilyl)oxy)-1-(6-methoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties.
Uniqueness
N-(®-2-((tert-Butyldimethylsilyl)oxy)-1-(6-ethoxypyridin-3-yl)ethyl)-2-methylpropane-2-sulfinamide is unique due to the combination of its protecting groups and functional moieties. The presence of the ethoxypyridine group, in particular, provides distinct reactivity and potential biological activity compared to similar compounds.
特性
CAS番号 |
2007907-08-4 |
|---|---|
分子式 |
C19H36N2O3SSi |
分子量 |
400.7 g/mol |
IUPAC名 |
N-[(1R)-2-[tert-butyl(dimethyl)silyl]oxy-1-(6-ethoxypyridin-3-yl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C19H36N2O3SSi/c1-10-23-17-12-11-15(13-20-17)16(21-25(22)18(2,3)4)14-24-26(8,9)19(5,6)7/h11-13,16,21H,10,14H2,1-9H3/t16-,25?/m0/s1 |
InChIキー |
LVOQPODXLJKNOC-YPHZTSLFSA-N |
異性体SMILES |
CCOC1=NC=C(C=C1)[C@H](CO[Si](C)(C)C(C)(C)C)NS(=O)C(C)(C)C |
正規SMILES |
CCOC1=NC=C(C=C1)C(CO[Si](C)(C)C(C)(C)C)NS(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13135240.png)
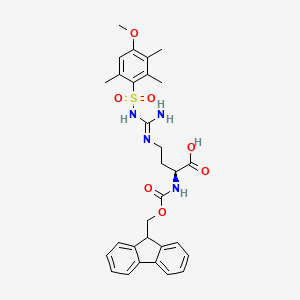
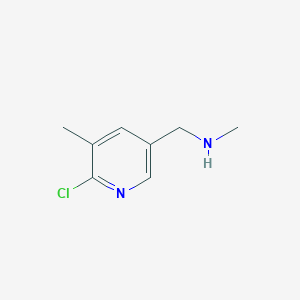
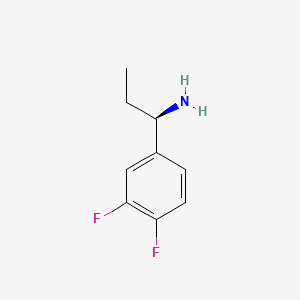
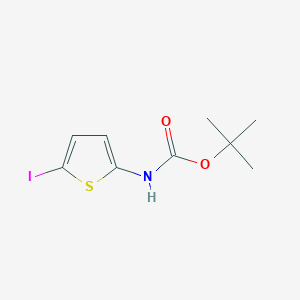
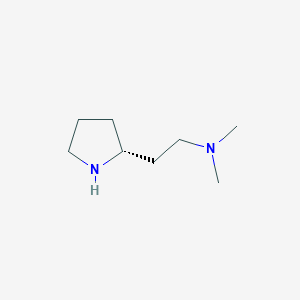
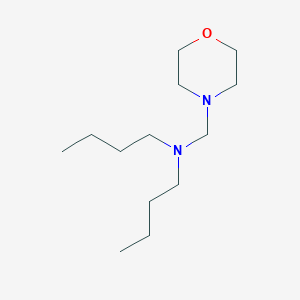

![6-([2,2'-Bithiophen]-3-yl)hexanoic acid](/img/structure/B13135303.png)
